![molecular formula C6H9F3O2 B2648231 [3-(Trifluoromethoxy)cyclobutyl]methanol CAS No. 2503205-04-5](/img/structure/B2648231.png)
[3-(Trifluoromethoxy)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Trifluoromethoxy)cyclobutyl]methanol” is a chemical compound with the CAS Number: 2503205-04-5 . It has a molecular weight of 170.13 . The IUPAC name for this compound is (3-(trifluoromethoxy)cyclobutyl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F3O2/c7-6(8,9)11-5-1-4(2-5)3-10/h4-5,10H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Catalysts for Cycloaddition Reactions
A significant application of compounds structurally related to "[3-(Trifluoromethoxy)cyclobutyl]methanol" involves their use in catalysis, particularly in Huisgen 1,3-dipolar cycloadditions. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a compound that could be seen as sharing conceptual similarity due to its involvement in cycloaddition reactions, has been prepared through a Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This compound forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under mild conditions, highlighting the potential of related compounds in facilitating organic transformations (Ozcubukcu et al., 2009).
Stereochemistry of Solvent Capture
Research into 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations, which bear a resemblance to the target compound in terms of cyclobutyl structure, provides insight into the stereochemistry of solvent capture mechanisms. This study offers a deeper understanding of how specific substituents affect the reaction pathways and products, which is essential for designing synthetic strategies and understanding molecular interactions (Creary, 2023).
Dehydrogenative Synthesis
The dehydrogenative synthesis of 2,4,6-triaryl-1,3,5-triazines from aryl methanols and amidines, using [RuCl2(p-Cymene)]2/Cs2CO3 as a catalyst, showcases the versatility of methanol derivatives in facilitating novel synthetic routes. This methodology highlights the potential of such compounds in enabling the synthesis of structurally complex molecules from simple precursors (Xie et al., 2014).
Safety and Hazards
The safety information for [3-(Trifluoromethoxy)cyclobutyl]methanol includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
[3-(trifluoromethoxy)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)11-5-1-4(2-5)3-10/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNASKPOTJFDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

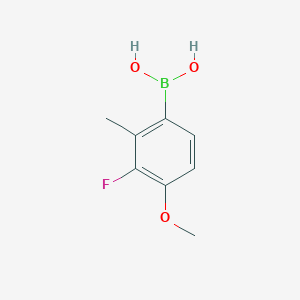

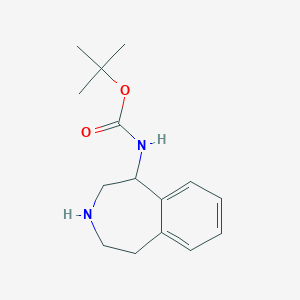
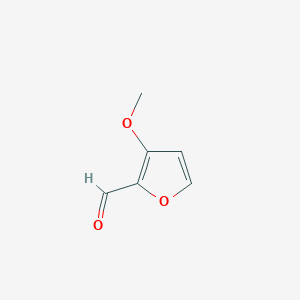
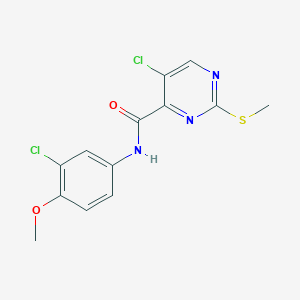
![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)

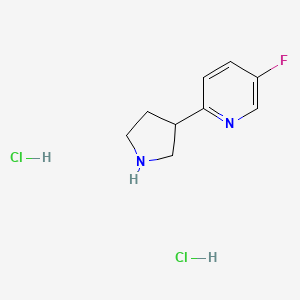
![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)

![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)